4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid

Description

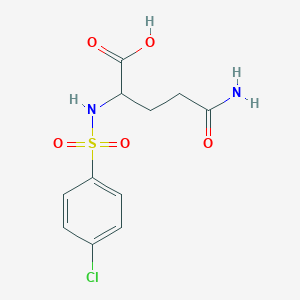

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-[(4-chlorophenyl)sulfonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O5S/c12-7-1-3-8(4-2-7)20(18,19)14-9(11(16)17)5-6-10(13)15/h1-4,9,14H,5-6H2,(H2,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVYALDTWIYJTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a butanoic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

Reduction: This reaction involves the gain of electrons, which can change the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Group

Halogenated Derivatives

Key Observations :

- Trifluoromethyl (CF₃) substituents increase molecular weight and lipophilicity (LogP) compared to Cl.

Alkyl-Substituted Derivatives

Key Observations :

Modifications in the Butanoic Acid Chain

Key Observations :

- Methylsulfanyl groups introduce sulfur-based reactivity, which could influence pharmacokinetics.

Physicochemical and Computational Properties

Key Trends :

- Electron-withdrawing groups (Cl, CF₃) lower pKa, increasing acidity.

- CF₃ substituents significantly elevate polar surface area, impacting membrane permeability.

Biological Activity

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, pharmacodynamics, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃ClN₂O₅S

- Molecular Weight : 320.749 g/mol

- CAS Number : [Unknown in search results; typically assigned for chemical identification]

The compound features a sulfonamide moiety, which is known for its antibacterial properties, and a carbamoyl group that may influence its interactions with biological targets.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit notable antimicrobial activity. The presence of the 4-chlorobenzenesulfonamido group in this compound suggests potential efficacy against various bacterial strains. A study published in MDPI highlighted the antibacterial effects of related compounds, indicating that modifications in the sulfonamide structure can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antinociceptive Effects

The compound has also been investigated for its antinociceptive properties. In animal models, derivatives of butanoic acid have shown promise in reducing pain responses, likely through modulation of inflammatory pathways. This aligns with findings from related studies that demonstrate the capacity of butanoic acid derivatives to influence nociceptive signaling .

Inhibition of Tumor Growth

Preliminary studies suggest that this compound may inhibit tumor cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells, a characteristic feature observed in other butanoic acid derivatives. This property is particularly relevant in colorectal cancer research, where butyrate's role as a histone deacetylase inhibitor has been extensively documented .

Pharmacodynamics

The pharmacodynamics of this compound are influenced by its ability to interact with various biological receptors and enzymes:

- Histone Deacetylase Inhibition : Similar to butyrate, this compound may exert effects on gene expression by inhibiting histone deacetylases (HDACs), leading to changes in cellular proliferation and apoptosis .

- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist at specific GPCRs involved in metabolic regulation and inflammation .

Case Studies

Q & A

Q. What are best practices for handling hygroscopic or thermally unstable batches?

- Store under inert gas (argon) at -20°C with desiccants (silica gel). For thermal stability, conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Lyophilization improves long-term storage for aqueous-sensitive samples .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.